Bitipazone

Übersicht

Beschreibung

Bitipazone (IUPAC name: diacetyl bis(piperidin-1-ylethyl)thiourea cysteine ester; CAS: 13456-08-1) is an investigational antiprotozoal agent developed for veterinary use, specifically targeting Coccidia parasites . Structurally, it belongs to the thiosemicarbazone derivatives, characterized by a thiourea backbone conjugated with piperidine and cysteine ester moieties. This compound has demonstrated exceptional anticoccidial efficacy in rabbits and turkeys, with high tolerability at doses below 90 ppm in feed during chronic toxicological studies . Pharmacokinetic analyses reveal its slow elimination from blood and organs, suggesting prolonged therapeutic effects but necessitating careful residue monitoring .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Bitipazon wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von Piperidin mit Thioharnstoff, gefolgt von Acetylierung und Veresterung mit Cystein, beinhaltet. Die Reaktionsbedingungen umfassen typischerweise:

Schritt 1: Reaktion von Piperidin mit Thioharnstoff in Gegenwart einer Base wie Natriumhydroxid.

Schritt 2: Acetylierung des resultierenden Produkts unter Verwendung von Essigsäureanhydrid.

Schritt 3: Veresterung mit Cystein unter sauren Bedingungen, um das Endprodukt zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von Bitipazon folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Bulk-Synthese: von Zwischenprodukten.

Reinigung: durch Kristallisation oder Chromatographie.

Qualitätskontrolle: um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Potential Reasons for Limited Data

-

Novelty of the compound : Bitipazone may be a recently synthesized or proprietary molecule not yet documented in peer-reviewed publications.

-

Niche applications : The compound might be under investigation in restricted industrial or pharmaceutical research.

-

Terminology variations : Alternate nomenclature or structural analogs may exist (e.g., cediranib analogs in Scheme 4 of ).

Recommended Steps for Further Research

To obtain authoritative data on this compound’s chemical reactions:

General Reaction Framework for Similar Compounds

While this compound-specific data is unavailable, reactions involving structurally related compounds (e.g., cediranib ) often involve:

-

Nucleophilic substitutions : Common in heterocyclic systems (e.g., Scheme 4 in ).

-

Catalytic hydrogenation : For nitro or imine group reductions .

-

Cross-coupling reactions : Suzuki or Buchwald-Hartwig reactions for aryl-aryl bond formation .

Experimental Optimization Strategies

If synthesizing this compound, apply methodologies from recent studies:

-

Bayesian optimization : Reduces required experiments by >50% compared to OFAT methods .

-

Electrostatic field enhancement : Boosts reaction rates by 10⁵× in non-redox systems .

For authoritative insights, consult institutional libraries or industry collaborators with access to proprietary chemical databases.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Organic Synthesis : Bitipazone serves as a reagent in organic synthesis and as a model compound for studying thiourea derivatives. Its unique chemical structure allows researchers to explore various reaction mechanisms and synthesize related compounds.

Biology

- Anti-Parasitic Properties : Research has indicated that this compound exhibits anti-parasitic effects, particularly against coccidia in animal models. Studies have shown its potential to inhibit the growth and reproduction of parasites by targeting specific metabolic pathways essential for their survival.

Medicine

- Therapeutic Applications : this compound is being investigated for its potential use in treating parasitic infections in both veterinary and possibly human medicine. Its mechanism of action involves interfering with the synthesis of essential biomolecules within parasites, leading to their death.

Industry

- Veterinary Use : The compound is being developed as an anti-parasitic agent for use in veterinary medicine. Its efficacy in animal studies suggests it could be a valuable addition to existing treatments for parasitic infections in livestock and companion animals.

Case Study 1: Efficacy Against Coccidia

A study conducted on rabbits demonstrated that this compound significantly reduced the incidence of coccidiosis when administered at specified doses. The results indicated a marked decrease in parasite load compared to control groups, illustrating its potential as an effective treatment option.

Case Study 2: Safety Profile Assessment

In another study focusing on safety, this compound was administered to turkeys at varying doses to evaluate its tolerability. The findings showed no acute toxic effects, supporting its use as a veterinary therapeutic agent.

Data Tables

| Application Area | Specific Use | Study Findings |

|---|---|---|

| Chemistry | Organic Synthesis | Used as a reagent for thiourea derivatives |

| Biology | Anti-Parasitic | Effective against coccidia; reduced parasite load |

| Medicine | Therapeutic Agent | Potential treatment for parasitic infections |

| Industry | Veterinary Medicine | Efficacy demonstrated in animal studies |

Wirkmechanismus

Bitipazone exerts its effects by inhibiting the growth and reproduction of parasites. The compound targets specific enzymes and pathways involved in the metabolic processes of the parasites, leading to their death. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in the parasites .

Vergleich Mit ähnlichen Verbindungen

Bitipazone shares functional and structural similarities with other antiparasitic and antiviral agents. Below is a detailed comparison:

Structural and Functional Similarities

Table 1: Key Features of this compound and Comparable Compounds

*DHFR: Dihydrofolate reductase

Efficacy and Pharmacokinetics

- This compound : Exhibits slow clearance in turkeys, enhancing sustained action but requiring controlled dosing to avoid residue accumulation . Efficacy is attributed to its covalent protein-binding capacity, though exact EC50/IC50 values remain unspecified in available data.

- Brindoxime : Functions as an RNA virus inhibitor and antimalarial, but lacks detailed pharmacokinetic data in the literature .

Toxicological Profiles

- Ambazone: Limited safety data; primarily restricted to laboratory use due to insufficient therapeutic index .

- Brindoxime/Clociguanil : Both remain investigational, with toxicity profiles yet to be fully characterized .

Developmental Status

- Brindoxime/Clociguanil : Investigational (human/veterinary), highlighting shared challenges in clinical translation .

- Ambazone : Discontinued, underscoring the importance of target specificity in thiosemicarbazone derivatives .

Critical Analysis of Comparative Data

This compound’s structural uniqueness (piperidine-cysteine conjugation) differentiates it from other thiosemicarbazones like Ambazone, which lacks antiprotozoal activity . While Brindoxime and Clociguanil share its antiparasitic intent, their divergent mechanisms (oxime vs. DHFR inhibition) suggest complementary rather than competitive applications . Regulatory guidance on chemical mixture comparisons emphasizes evaluating shared targets and pharmacokinetic behaviors , which this compound fulfills through its prolonged half-life and species-specific efficacy .

Biologische Aktivität

Bitipazone, a compound primarily utilized in veterinary medicine, has garnered attention for its biological activity, particularly its efficacy against parasitic infections. This article delves into the compound's synthesis, mechanisms of action, biological effects, and comparative studies with similar agents.

Overview of this compound

This compound (chemical identifier: 13456-08-1) is synthesized through a multi-step process involving piperidine and thiourea, followed by acetylation and esterification. The compound has demonstrated significant efficacy and tolerability in animal studies, particularly in rabbits and turkeys, indicating its potential as an anti-parasitic agent.

This compound exerts its biological effects primarily by inhibiting the growth and reproduction of parasites. The mechanism involves targeting specific enzymes and metabolic pathways essential for the survival of these organisms. Although the precise molecular targets are still under investigation, it is believed that this compound interferes with the synthesis of vital biomolecules within the parasites.

Case Studies

1. Efficacy in Animal Models:

- In studies involving rabbits and turkeys, this compound showed a marked reduction in parasitic load, demonstrating its effectiveness as an anti-coccidial agent. The compound was well-tolerated with minimal side effects reported.

2. Comparative Studies:

- Diclazuril : Another anticoccidial agent with a different chemical structure but similar mode of action.

- Toltrazuril : A triazinone derivative used for treating coccidiosis.

- Sulfaquinoxaline : A sulfonamide with recognized anticoccidial properties.

| Compound | Chemical Structure | Mode of Action | Efficacy |

|---|---|---|---|

| This compound | Unique | Inhibits parasite growth | High |

| Diclazuril | Different | Similar to this compound | Moderate to High |

| Toltrazuril | Triazinone derivative | Disrupts coccidian metabolism | High |

| Sulfaquinoxaline | Sulfonamide | Inhibits folic acid synthesis | Moderate |

In Vitro Studies

Research has indicated that this compound displays potent anti-parasitic activity against various strains of coccidia. In controlled laboratory settings, the compound inhibited parasite replication more effectively than some conventional treatments.

Safety Profile

This compound has been evaluated for its safety in animal models. Studies report that it has a favorable safety profile with no significant adverse effects at therapeutic doses. This aspect is crucial for its application in veterinary medicine where safety is paramount.

Q & A

Basic Research Questions

Q. What experimental models are most suitable for evaluating Bitipazone’s anticoccidial efficacy in vivo?

- Methodological Answer : Use standardized in vivo models such as rabbits and turkeys, as these species exhibit well-documented responses to coccidiosis. Employ controlled infection protocols with Eimeria spp. to replicate natural parasitic loads. Monitor clinical outcomes (e.g., weight gain, fecal oocyst counts) and compare treatment groups (this compound at varying doses) against placebo and positive controls (e.g., sulfadimidine) . Ensure blinding and randomization to minimize bias. For statistical validity, use sample sizes calculated via power analysis (α=0.05, β=0.20) .

Q. How can researchers validate this compound’s target specificity in biochemical assays?

- Methodological Answer : Conduct in vitro kinase inhibition assays using recombinant EML4-ALK enzymes to measure IC50 values. Pair this with cellular assays (e.g., viability tests in ALK-dependent cell lines) to confirm selectivity. Use fluorescence-based probes or radiolabeled this compound derivatives to track binding kinetics. Cross-validate results with orthogonal techniques like surface plasmon resonance (SPR) to rule off-target effects .

Advanced Research Questions

Q. What pharmacokinetic parameters explain this compound’s slow elimination in avian species, and how can this be modeled?

- Methodological Answer : Perform serial blood and tissue sampling in turkeys after oral administration. Quantify this compound and metabolites via LC-MS/MS. Calculate key parameters:

- Half-life (t½) : Use non-compartmental analysis (NCA) for initial estimates.

- Volume of Distribution (Vd) : Assess tissue penetration via organ-specific concentration measurements.

- Clearance (CL) : Model hepatic and renal contributions using enzyme induction/inhibition studies.

For advanced modeling, apply physiologically based pharmacokinetic (PBPK) simulations to extrapolate data across species .

Q. How can conflicting data on this compound’s efficacy across studies be systematically analyzed?

- Methodological Answer : Implement a meta-analysis framework:

- Data Harmonization : Standardize metrics (e.g., oocyst reduction rates) from disparate studies.

- Bias Assessment : Use tools like ROBINS-I to evaluate study design quality (e.g., randomization, blinding).

- Subgroup Analysis : Stratify by variables such as host species, parasite strain, or dosage regimens.

- Statistical Synthesis : Apply random-effects models to account for heterogeneity, reporting results as pooled risk ratios (RR) with 95% confidence intervals .

Q. What molecular mechanisms underlie potential resistance to this compound in Eimeria spp.?

- Methodological Answer : Generate resistant strains via in vitro selection pressure (sub-therapeutic this compound exposure over 20–30 parasite generations). Perform whole-genome sequencing (WGS) to identify mutations in target genes (e.g., ALK orthologs). Validate causality via CRISPR-Cas9 knock-in/knockout experiments. Assess cross-resistance to other anticoccidials (e.g., ionophores) to inform combination therapy strategies .

Q. Methodological Frameworks

Q. How to design a PICO-compliant study to compare this compound with novel anticoccidial compounds?

- Population : Turkeys infected with Eimeria meleagrimitis (n=50/group).

- Intervention : this compound (90 ppm in feed) vs. experimental compound X (dose-equivalent).

- Comparison : Placebo and industry-standard control.

- Outcome : Oocyst shedding reduction (%) at 7 days post-infection.

- Timeframe : 21-day trial with weekly sampling. Use ANOVA with Tukey’s post hoc test for multi-group comparisons .

Q. Data Management & Reproducibility

Q. What protocols ensure reproducibility of this compound’s chronic toxicity studies?

- Methodological Answer :

- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage.

- Dose Calibration : Validate feed concentrations via HPLC in triplicate.

- Endpoint Consistency : Predefine criteria for toxicity (e.g., liver enzyme elevation ≥3× baseline).

- Archiving : Deposit raw data (e.g., histopathology images, LC-MS/MS outputs) in repositories like Zenodo with persistent identifiers .

Eigenschaften

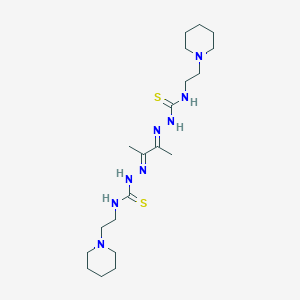

IUPAC Name |

1-(2-piperidin-1-ylethyl)-3-[(E)-[(3E)-3-(2-piperidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N8S2/c1-17(23-25-19(29)21-9-15-27-11-5-3-6-12-27)18(2)24-26-20(30)22-10-16-28-13-7-4-8-14-28/h3-16H2,1-2H3,(H2,21,25,29)(H2,22,26,30)/b23-17+,24-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZXOOKXYRDPOR-GJHDBBOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)NCCN1CCCCC1)C(=NNC(=S)NCCN2CCCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=S)NCCN1CCCCC1)/C(=N/NC(=S)NCCN2CCCCC2)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38N8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301043054 | |

| Record name | Bitipazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13456-08-1 | |

| Record name | Bitipazone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013456081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bitipazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BITIPAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HM3435J27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.